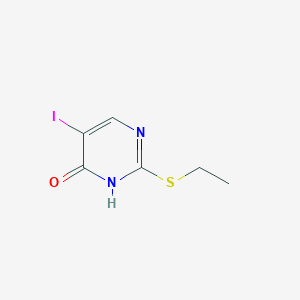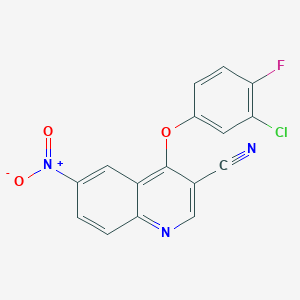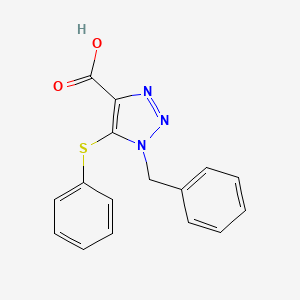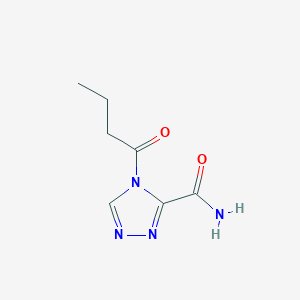
2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethylthio group at the 2-position and an iodine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiouracil with ethyl iodide to introduce the ethylthio group, followed by iodination at the 5-position using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the 5-position.
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid processes.
Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(Ethylthio)-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The ethylthio group can enhance its binding affinity to certain biological targets, while the iodine atom can facilitate its incorporation into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)-5-iodopyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4,6-diiodopyrimidine: Contains additional iodine atoms, which can alter its reactivity and applications.
5-Iodo-2-thiouracil: Lacks the ethyl group, which can affect its solubility and reactivity.
Uniqueness
2-(Ethylthio)-5-iodopyrimidin-4(1H)-one is unique due to the combination of the ethylthio and iodine substituents, which confer specific chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
76510-62-8 |
|---|---|
Molekularformel |
C6H7IN2OS |
Molekulargewicht |
282.10 g/mol |
IUPAC-Name |
2-ethylsulfanyl-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZDJKAMOTORCINM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=C(C(=O)N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)


![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)



![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)
